molecular formula C16H24N2O B2423719 1-nonyl-2,3-dihydro-1H-1,3-benzodiazol-2-one CAS No. 35840-05-2

1-nonyl-2,3-dihydro-1H-1,3-benzodiazol-2-one

Cat. No.: B2423719
CAS No.: 35840-05-2
M. Wt: 260.381
InChI Key: YPICXUBUJKFCNW-UHFFFAOYSA-N
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Description

3-Nonyl-1H-benzimidazol-2-one is a heterocyclic compound characterized by a fused benzene and imidazole ring system with a nonyl side chain. This compound is part of the benzimidazole family, known for its diverse biological and pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-nonyl-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative. One common method is the reaction of o-phenylenediamine with nonyl aldehyde under acidic conditions, followed by cyclization to form the benzimidazole ring . Another approach involves the use of nonyl carboxylic acid and o-phenylenediamine in the presence of a dehydrating agent .

Industrial Production Methods

Industrial production of benzimidazole derivatives, including this compound, often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and high-throughput screening methods can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Nonyl-1H-benzimidazol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, amines, and various substituted benzimidazole derivatives .

Scientific Research Applications

3-Nonyl-1H-benzimidazol-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-nonyl-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. In the case of antimicrobial activity, it disrupts the cell membrane integrity and interferes with DNA replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Nonyl-1H-benzimidazol-2-one is unique due to its long nonyl side chain, which imparts distinct physicochemical properties and biological activities compared to other benzimidazole derivatives. This structural feature enhances its lipophilicity, making it more effective in interacting with lipid membranes and hydrophobic pockets of proteins .

Properties

IUPAC Name

3-nonyl-1H-benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-2-3-4-5-6-7-10-13-18-15-12-9-8-11-14(15)17-16(18)19/h8-9,11-12H,2-7,10,13H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPICXUBUJKFCNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCN1C2=CC=CC=C2NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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